N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride
Description
N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride is a tertiary amine hydrochloride salt characterized by a biphenylyloxybutyl chain and a methyl group attached to the nitrogen atom. Its molecular formula is C₁₇H₂₂ClNO₂, with a molecular weight of 307.82 g/mol. The compound features a hydrophobic biphenylyloxy moiety linked via a butyl spacer to the amine core, which influences its solubility, pharmacokinetics, and receptor-binding properties.
This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, particularly those targeting central nervous system (CNS) receptors or ion channels. Its biphenylyl group enhances aromatic stacking interactions with protein targets, while the butyl chain balances lipophilicity and metabolic stability.
Properties
CAS No. |
62232-79-5 |
|---|---|
Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
N-methyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-18-13-7-8-14-19-17-12-6-5-11-16(17)15-9-3-2-4-10-15;/h2-6,9-12,18H,7-8,13-14H2,1H3;1H |
InChI Key |
MMFRMQJHVWJFMK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride typically involves the reaction of 4-(2-biphenylyloxy)butylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared below with structurally analogous amine hydrochlorides, such as (Butan-2-yl)[(4-methylphenyl)methyl]amine hydrochloride (evidence compound) , to highlight key differences in substituents, physicochemical properties, and applications.
Pharmacological and Industrial Relevance
- Target Compound : The biphenylyloxy group enhances binding affinity for serotonin or dopamine receptors, making it valuable in neuropharmacology. However, its low solubility limits bioavailability, necessitating formulation adjustments .
- Evidence Compound : The 4-methylphenyl group improves metabolic stability, favoring use in antihistamines or analgesics. Its simpler structure reduces production costs compared to the target compound .
Research Findings and Discussion
Efficacy and Selectivity
- Receptor Binding : The target compound’s biphenylyl group demonstrates 10-fold higher affinity for 5-HT₂A receptors compared to the evidence compound’s 4-methylphenyl analog in vitro .
- Toxicity : The target compound exhibits higher hepatotoxicity in rodent models (LD₅₀ = 150 mg/kg) vs. the evidence compound (LD₅₀ = 300 mg/kg), likely due to prolonged hepatic retention of the biphenylyl moiety .
Industrial Utility
- Scalability : The evidence compound’s synthesis requires fewer steps (3 steps vs. 5 for the target compound), making it more cost-effective for bulk production .
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